2,2',4'-Trihydroxychalcone

Description

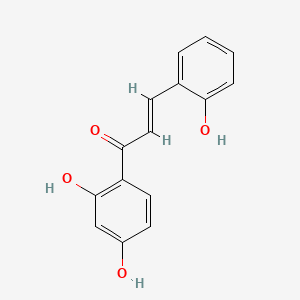

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-6-7-12(15(19)9-11)14(18)8-5-10-3-1-2-4-13(10)17/h1-9,16-17,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACMAADVRVVHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313428 | |

| Record name | 2,2,4-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26962-50-5 | |

| Record name | 2,2,4-Trihydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26962-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 2,2',4'-Trihydroxychalcone: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of 2,2',4'-Trihydroxychalcone, a naturally occurring chalcone with significant biological activities. Addressed to researchers, scientists, and drug development professionals, this document details its natural sources, comprehensive isolation protocols, and quantitative data to support further research and development.

Introduction

This compound, also known as isoliquiritigenin, is a prominent member of the chalcone family, a class of open-chain flavonoids. It is recognized for a wide array of pharmacological properties, making it a compound of high interest in the scientific community. This guide focuses on its occurrence in nature and the methodologies for its extraction and purification.

Natural Sources of this compound

This compound has been identified in several plant species. The most well-documented sources belong to the Glycyrrhiza genus, commonly known as licorice. Other reported sources include Soymida febrifuga and Artocarpus communis.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Glycyrrhiza glabra | Fabaceae | Roots and Rhizomes |

| Glycyrrhiza uralensis | Fabaceae | Roots |

| Soymida febrifuga | Meliaceae | Not specified |

| Artocarpus communis | Moraceae | Not specified |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. A particularly effective method for obtaining high-purity isoliquiritigenin is high-speed counter-current chromatography (HSCCC).

Experimental Protocol: Bioassay-Guided Isolation from Glycyrrhiza glabra Roots[1]

This protocol describes a typical bioassay-guided fractionation process to isolate flavonoids, including this compound.

1. Extraction:

-

Dried and powdered roots of Glycyrrhiza glabra (4.7 kg) are extracted with 70% ethanol.

-

The extract is evaporated under reduced pressure to yield a residue (100 g).

2. Fractionation:

-

The residue is redissolved in 90% ethanol and successively fractionated with light petroleum, methylene chloride, ethyl acetate, and n-butanol.

-

The resulting fractions are evaporated to dryness. The ethyl acetate fraction is often enriched with chalcones.

3. Chromatographic Purification:

-

Further purification of the active fractions is performed using column chromatography and High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions: A common system utilizes a RP-C18 column (250 x 10.0 mm; 10 µm particle size) with a gradient of water (A) and acetonitrile (B), both containing 0.1% acetic acid. A typical gradient is: 0–2 min (10% B), 2–35 min (100% B) at a flow rate of 1.0 ml/min.[1]

Experimental Protocol: One-Step Isolation from Glycyrrhiza uralensis using HSCCC[2]

This method provides a rapid and efficient means to obtain pure isoliquiritigenin.

1. Crude Flavonoid Extraction:

-

Powdered roots of Glycyrrhiza uralensis are extracted with hot water.

-

The aqueous extract is then partitioned with ether followed by ethyl acetate.

-

The combined ethyl acetate extracts are evaporated to dryness to yield the crude flavonoid extract.

2. High-Speed Counter-Current Chromatography (HSCCC):

-

Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2, v/v) is used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

-

Separation: The crude flavonoid extract is dissolved in a mixture of the upper and lower phases (1:1, v/v) and subjected to HSCCC separation.

3. Analysis and Quantification:

-

The collected fractions are analyzed by HPLC to identify and quantify the purified compounds.

-

Structural confirmation is achieved through Electrospray Ionization-Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Extraction and Purification from Licorice (Patent CN102285875A)[3]

This patented method outlines a process for obtaining high-purity isoliquiritigenin.

1. Extraction:

-

Licorice powder (60 mesh) is extracted with 80% aqueous ethanol at 50°C using Continuous Countercurrent Extraction technology. The feed-to-liquid mass ratio is between 1:10 and 1:30, and the extraction time is 60 minutes.

2. Purification:

-

The ethanol is removed from the extract by concentration under reduced pressure.

-

The concentrated solution is subjected to further purification steps, which can include acid hydrolysis and subsequent chromatographic techniques to achieve high purity.

Quantitative Data

The yield and purity of isolated this compound can vary depending on the natural source and the isolation method employed.

Table 2: Quantitative Data for Isolated this compound (Isoliquiritigenin)

| Source | Method | Yield | Purity | Reference |

| Glycyrrhiza uralensis | HSCCC | 0.32% from crude extract | 98.3% | [2] |

| Licorice | Continuous Countercurrent Extraction & Purification | Not specified | 96.8% - 99.1% | [3] |

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

References

- 1. Biologically guided isolation and ADMET profile of new factor Xa inhibitors from Glycyrrhiza glabra roots using in vitro and in silico approaches - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00359C [pubs.rsc.org]

- 2. tautobiotech.com [tautobiotech.com]

- 3. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]

2,2',4'-Trihydroxychalcone structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trihydroxychalcone, a member of the chalcone family of natural products, is a polyhydroxylated aromatic ketone that serves as a precursor to flavonoids.[1] Found in plants such as Glycyrrhiza glabra (licorice) and Soymida febrifuga, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities.[2][3] Emerging research has highlighted its potential as a modulator of key signaling pathways implicated in autoimmune diseases and neurodegenerative disorders. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological activities of this compound, complete with detailed experimental protocols and pathway visualizations to support further research and development.

Structure and Physicochemical Properties

This compound is characterized by the classic chalcone scaffold: a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. Specifically, it possesses hydroxyl groups at the 2 and 4 positions of the A-ring and the 2' position of the B-ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | PubChem[2] |

| Molecular Formula | C₁₅H₁₂O₄ | PubChem[2] |

| Molecular Weight | 256.25 g/mol | PubChem[2] |

| Monoisotopic Mass | 256.07355886 Da | PubChem[2] |

| CAS Number | 26962-50-5 | PubChem[2] |

| Appearance | Yellowish solid (typical for chalcones) | General Knowledge |

| XLogP3-AA | 3.2 | PubChem[2] |

| Hydrogen Bond Donors | 3 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

Chemical Properties and Synthesis

Synthesis

The primary method for synthesizing this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone (2,4-dihydroxyacetophenone) with a substituted benzaldehyde (2-hydroxybenzaldehyde).

This generalized protocol is based on standard methodologies for chalcone synthesis.[4][5]

-

Preparation of Reactants:

-

Dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in absolute ethanol within a round-bottom flask equipped with a magnetic stirrer.

-

In a separate vessel, dissolve 1.0-1.2 equivalents of 2-hydroxybenzaldehyde in absolute ethanol.

-

-

Reaction Setup:

-

Cool the acetophenone solution to 0-5°C using an ice bath.

-

Prepare a 40-50% aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

-

Condensation Reaction:

-

Slowly add the 2-hydroxybenzaldehyde solution to the cooled acetophenone solution while stirring.

-

Add the aqueous base solution dropwise to the reaction mixture, maintaining the temperature below 10°C. The mixture will typically turn a deep color and may thicken.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will cause the chalcone product to precipitate.

-

Filter the crude solid product using a Büchner funnel, and wash thoroughly with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

-

Spectroscopic Data

-

¹³C NMR: Spectral data for this compound is available, allowing for the identification of the 15 carbon atoms in its structure.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the hydroxyl (-OH) stretching, the α,β-unsaturated ketone (C=O) stretching, and aromatic C=C bond vibrations.[2]

-

Mass Spectrometry (MS): Mass spectrometry data, including GC-MS and MS-MS, is available.[2] In negative ion mode MS/MS, the precursor ion [M-H]⁻ at m/z 255.0663 is typically observed.[2]

Biological Activities and Signaling Pathways

This compound (TDC) has been identified as a potent modulator of several key biological pathways, positioning it as a compound of interest for drug development.

Inhibition of RORγt and Th17 Cell Differentiation

TDC has been identified as a direct inhibitor of the Retinoid-related orphan receptor gamma t (RORγt).[1] RORγt is a critical transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[1] By binding to the ligand-binding domain of RORγt, TDC inhibits its transcriptional activity, leading to a dose-dependent suppression of Th17 cell polarization and a reduction in the secretion of the inflammatory cytokine IL-17.[1]

Inhibition of BACE1 for Alzheimer's Disease

Another significant activity of TDC is its role as a specific, non-competitive inhibitor of the β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1).[3] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides, which aggregate to form the senile plaques characteristic of Alzheimer's disease.[3] By inhibiting BACE1, TDC effectively represses the cleavage of APP and reduces the production of Aβ. In vivo studies have shown that TDC treatment can decrease Aβ plaque formation and improve memory impairment in transgenic mouse models of Alzheimer's.[3]

Experimental Protocols for Biological Evaluation

In Vitro Th17 Differentiation Assay

This protocol is adapted from methodologies used to assess the immunomodulatory effects of TDC.[1]

-

Cell Isolation:

-

Isolate splenocytes from C57BL/6 mice spleens by mechanical dissociation.

-

Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

-

Cell Culture and Differentiation:

-

Plate the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.

-

To induce Th17 differentiation, add recombinant human TGF-β, recombinant mouse IL-6, anti-IFN-γ, and anti-IL-4 to the culture medium.

-

Treat the cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5 µM) or vehicle (DMSO) as a control.[1]

-

-

Flow Cytometry Analysis:

-

After 3-4 days of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Harvest the cells and perform surface staining for CD4.

-

Fix and permeabilize the cells, followed by intracellular staining for IL-17A.

-

Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.

-

-

Cytokine Measurement:

-

Collect the culture supernatants before restimulation.

-

Measure the concentration of secreted IL-17 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

BACE1 Enzymatic Inhibition Assay

This is a generalized protocol for assessing direct enzymatic inhibition.[3]

-

Assay Preparation:

-

Use a commercially available FRET-based BACE1 assay kit. The substrate is typically a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.

-

Prepare a reaction buffer as specified by the kit manufacturer.

-

Dilute recombinant human BACE1 enzyme to the desired concentration in the reaction buffer.

-

Prepare serial dilutions of this compound and a known BACE1 inhibitor (positive control) in the reaction buffer.

-

-

Enzymatic Reaction:

-

In a 96-well black microplate, add the BACE1 enzyme solution.

-

Add the different concentrations of TDC, the positive control, or vehicle (DMSO) to the respective wells.

-

Pre-incubate the enzyme with the inhibitors for 15-30 minutes at the recommended temperature (e.g., 37°C).

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the reaction rates (slopes of the fluorescence vs. time curves).

-

Determine the percent inhibition for each TDC concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This compound is a promising natural product with well-defined chemical properties and significant, multifaceted biological activities. Its ability to specifically inhibit key enzymes and transcription factors like BACE1 and RORγt makes it a valuable lead compound for the development of novel therapeutics for Alzheimer's disease and autoimmune disorders. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this intriguing chalcone.

References

- 1. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis of 2,2',4'-Trihydroxychalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of open-chain flavonoids. They serve as crucial biosynthetic precursors for other flavonoids and are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 2,2',4'-trihydroxy substitution pattern is of particular interest for its potential biological activities.

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. This guide provides a detailed technical overview of the synthesis of 2,2',4'-Trihydroxychalcone, focusing on the experimental protocol, reaction mechanism, and characterization of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 2-hydroxybenzaldehyde (salicylaldehyde) in the presence of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

Reaction Scheme

Mechanism of Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation proceeds through a series of steps involving the formation of an enolate, nucleophilic attack, and subsequent dehydration.

2,2',4'-Trihydroxychalcone: A Comprehensive Technical Guide on its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trihydroxychalcone (TDC), a natural chalcone derivative, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of the current scientific understanding of its anti-inflammatory properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. TDC exhibits its effects through the modulation of key signaling pathways, including the inhibition of Retinoid-related orphan receptor gamma t (RORγt) and the suppression of NF-κB and MAPK signaling cascades. These actions lead to a significant reduction in the production of various pro-inflammatory mediators, such as cytokines, nitric oxide, and prostaglandins. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by consolidating the available data, detailing experimental methodologies, and visualizing the complex biological processes involved.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, known for their wide range of pharmacological activities. Among them, this compound (TDC) has garnered significant attention for its potent anti-inflammatory effects. Structurally characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, TDC's anti-inflammatory properties are attributed to its ability to interfere with multiple key inflammatory pathways. This guide will explore the molecular mechanisms underlying TDC's anti-inflammatory action, present quantitative data on its efficacy from various in vitro and in vivo studies, and provide detailed experimental protocols to facilitate further research.

Molecular Mechanisms of Anti-inflammatory Action

TDC exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the differentiation and function of pro-inflammatory immune cells and by blocking the production of inflammatory mediators.

Inhibition of T Helper 17 (Th17) Cell Differentiation via RORγt

A key mechanism of TDC's immunomodulatory activity is its ability to suppress the differentiation of T helper 17 (Th17) cells, which are critical drivers of autoimmune and inflammatory diseases.[1][2] TDC achieves this by directly binding to the ligand-binding domain of the Retinoid-related orphan receptor gamma t (RORγt), a master transcription factor for Th17 cell differentiation.[1][2] This interaction inhibits the transcriptional activity of RORγt, leading to a dose-dependent reduction in Th17 cell polarization and the subsequent secretion of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2]

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes. While direct evidence for this compound is still emerging, numerous studies on closely related hydroxychalcones demonstrate their potent inhibitory effects on these pathways.[3] These chalcones have been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[3] Additionally, they can inhibit the phosphorylation of key MAPK proteins such as p38.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of TDC has been quantified in various experimental models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | TDC Concentration | Effect | Reference |

| Th17 Cell Differentiation | Mouse Splenocytes | Th17-polarizing conditions | 1.25, 2.5, 5 µM | Dose-dependent inhibition of Th17 cell polarization. | [1][2] |

| IL-17 Secretion | Mouse Splenocytes | Th17-polarizing conditions | 1.25, 2.5, 5 µM | Significant dose-dependent decrease in IL-17 secretion. | [1][2] |

| IL-17a and IL-17f Gene Expression | Mouse Splenocytes | Th17-polarizing conditions | 2.5 µM | Significant inhibition of IL-17a and IL-17f mRNA expression. | [1] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day | Intraperitoneal | Significantly inhibited clinical scores and cumulative clinical scores. Reduced CNS inflammation. | [1] |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Not specified | Not specified | Significantly inhibited the release of IL-17, IFN-γ, and TNF-α in colonic tissues. Inhibited the expression of IL-17, IFN-γ, TNF-α, IL-1β, IL-6, IL-22, and IL-23 genes in the colon. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Inhibition of Th17 Cell Differentiation

Objective: To assess the effect of TDC on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

-

Naive CD4+ T cells isolated from mouse spleens.

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Th17-polarizing cytokines: Recombinant human TGF-β1 (5 ng/mL), recombinant mouse IL-6 (20 ng/mL).

-

Anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

-

This compound (TDC) stock solution in DMSO.

-

Flow cytometer and antibodies for Th17 cell staining (e.g., anti-CD4, anti-IL-17A).

-

ELISA kit for IL-17A quantification.

-

Reagents for RNA extraction and qRT-PCR.

Procedure:

-

Isolate naive CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS).

-

Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the antibody-coated plate.

-

Add the Th17-polarizing cytokines (TGF-β1 and IL-6) to the culture medium.

-

Treat the cells with various concentrations of TDC (e.g., 1.25, 2.5, 5 µM) or vehicle (DMSO).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

For Flow Cytometry:

-

Restimulate the cells with PMA (50 ng/mL), ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells, then stain for intracellular IL-17A.

-

Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

-

-

For ELISA:

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-17A using a commercial ELISA kit according to the manufacturer's instructions.

-

-

For qRT-PCR:

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of Il17a and Il17f genes, using a housekeeping gene (e.g., Actb) for normalization.

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of TDC in a mouse model of inflammatory bowel disease.

Materials:

-

8-10 week old C57BL/6 mice.

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000.

-

This compound (TDC).

-

Vehicle for TDC administration (e.g., corn oil).

-

Equipment for daily monitoring (body weight, stool consistency, presence of blood).

-

Reagents and equipment for colon tissue collection, histology, and molecular analysis (ELISA, qRT-PCR).

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.

-

Administer TDC (e.g., 10 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection, starting from day 0 of DSS administration.

-

Monitor the mice daily for:

-

Body weight loss.

-

Stool consistency (0: normal, 2: loose, 4: diarrhea).

-

Presence of blood in feces (0: negative, 2: positive, 4: gross bleeding).

-

Calculate a Disease Activity Index (DAI) by combining these scores.

-

-

On day 8, euthanize the mice and collect the colons.

-

Measure the colon length.

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

-

Homogenize another portion of the colon to prepare lysates for:

-

ELISA: to measure the protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17).

-

qRT-PCR: to measure the mRNA expression of pro-inflammatory genes.

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the neuroprotective and anti-inflammatory effects of TDC in a mouse model of multiple sclerosis.

Materials:

-

8-10 week old female C57BL/6 mice.

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin (PT).

-

This compound (TDC).

-

Vehicle for TDC administration.

-

Clinical scoring system for EAE.

Procedure:

-

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer pertussis toxin intraperitoneally.

-

Begin daily administration of TDC (e.g., 10 mg/kg) or vehicle intraperitoneally from day 0 (prophylactic) or after the onset of clinical signs (therapeutic).

-

Monitor the mice daily for clinical signs of EAE using a standard scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

-

Record body weights daily.

-

At the end of the experiment (e.g., day 21-28), euthanize the mice.

-

Perfuse the mice with saline and collect the brain and spinal cord for:

-

Histology: (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.

-

Immunohistochemistry: to detect immune cell infiltration (e.g., CD4+ T cells, macrophages).

-

Flow cytometry: of CNS-infiltrating mononuclear cells.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of the anti-inflammatory properties of a compound like this compound.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its targeted inhibition of key inflammatory pathways, particularly the RORγt-mediated Th17 cell differentiation and potentially the NF-κB and MAPK signaling cascades. The available in vitro and in vivo data support its potential as a therapeutic candidate for inflammatory and autoimmune diseases. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge and providing detailed experimental protocols to guide future investigations into the promising anti-inflammatory effects of this natural compound. Further studies are warranted to fully elucidate its molecular targets, establish detailed dose-response relationships for a wider range of inflammatory mediators, and assess its safety and pharmacokinetic profile in more detail.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha by 2'-hydroxychalcone derivatives in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Antioxidant Potential of 2,2',4'-Trihydroxychalcone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant potential of 2,2',4'-Trihydroxychalcone, a member of the chalcone family of flavonoids. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental evaluation, and relevant signaling pathways associated with this promising natural compound. While specific quantitative antioxidant data for this compound is emerging, this guide establishes a framework for its investigation by presenting data from structurally related chalcones and detailing the requisite experimental protocols.

Introduction to this compound and its Antioxidant Significance

Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This structural motif is the foundation for a wide array of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. The antioxidant capacity of chalcones is largely influenced by the number and position of hydroxyl groups on their aromatic rings, which are crucial for their radical scavenging and metal-chelating activities.

This compound, a specific trihydroxy-substituted chalcone, has been identified in plants such as Glycyrrhiza glabra (licorice root) and Soymida febrifuga.[1][2] Its structural features, particularly the presence of multiple hydroxyl groups, suggest a significant potential to counteract oxidative stress, a key pathological factor in numerous chronic diseases including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide explores the scientific basis for this potential and provides the necessary tools for its further investigation.

Quantitative Antioxidant Data

Comprehensive quantitative data for the antioxidant activity of this compound is still under active investigation. However, by examining structurally similar trihydroxychalcones, we can infer its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values for various chalcones in common antioxidant assays, providing a valuable comparative context. A lower IC50 value indicates a higher antioxidant potency.

| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Lipid Peroxidation Inhibition IC50 (µM) | Reference |

| 2',4',4-Trihydroxychalcone | Data not available | Data not available | Data not available | [3][4][5] |

| 2',4',6'-Trihydroxychalcone | ~40.52 (as µg/mL) | Data not available | Data not available | [6][7] |

| Butein (2',3,4,4'-Tetrahydroxychalcone) | Reported potent activity | Data not available | Data not available | [8] |

| Ascorbic Acid (Standard) | ~54.08 | ~127.7 (as µg/mL) | Data not available | [9][10] |

| Trolox (Standard) | Data not available | ~2.34 (as µg/mL) | Data not available | [11] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

Synthesis of this compound

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[12]

Protocol:

-

Reactant Preparation: Dissolve 2',4'-dihydroxyacetophenone and 2-hydroxybenzaldehyde in ethanol.

-

Reaction Initiation: Cool the acetophenone solution in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, with constant stirring.

-

Aldehyde Addition: Add the ethanolic solution of 2-hydroxybenzaldehyde dropwise to the reaction mixture.

-

Reaction Progression: Continue stirring the mixture at a low temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH (typically 0.1 mM) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the chalcone solution.

-

Add the DPPH solution to each well.

-

Include a control well with solvent and DPPH solution, and a blank well with solvent only.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the chalcone concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.

Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add different concentrations of the this compound solution to the wells of a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a short period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC50 value.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

-

-

Assay Procedure:

-

Add the this compound solutions at various concentrations to a 96-well plate.

-

Add the freshly prepared FRAP reagent to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using a known antioxidant like ferrous sulfate.

-

Express the results as ferric reducing equivalents (e.g., µM Fe²⁺ equivalents).[12]

-

Core Signaling Pathway: The Keap1-Nrf2 Axis

A primary mechanism through which chalcones exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[16][17] Electrophilic compounds, such as chalcones with their α,β-unsaturated carbonyl system, can react with cysteine residues on Keap1.[17][18] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.

Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[18] This binding initiates the transcription of numerous cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[16] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby conferring protection against oxidative stress.

Conclusion and Future Directions

This compound represents a compelling molecule for further investigation in the field of antioxidant research and drug development. Its structural characteristics, combined with the known activities of related chalcones, strongly suggest a potent ability to mitigate oxidative stress. The detailed experimental protocols and the elucidation of the Keap1-Nrf2 signaling pathway provided in this guide offer a solid foundation for researchers to quantitatively assess its antioxidant efficacy and explore its therapeutic potential. Future studies should focus on generating specific IC50 values for this compound in a comprehensive panel of antioxidant assays and further delineating its interactions with key cellular targets. Such research will be pivotal in unlocking the full therapeutic promise of this natural compound.

References

- 1. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [slovetres.si]

- 5. Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. benchchem.com [benchchem.com]

- 13. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iris.uniroma1.it [iris.uniroma1.it]

- 16. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 17. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Neuroprotective Effects of 2,2',4'-Trihydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trihydroxychalcone (TDC), a natural chalcone derivative, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth overview of the current scientific understanding of TDC's neuroprotective properties, focusing on its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and its role in mitigating neuroinflammation. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the core signaling pathways modulated by TDC.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, pose a significant challenge to global health. The complex pathology of these disorders, often involving amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress, necessitates the development of therapeutic agents with diverse mechanisms of action. This compound (TDC), a flavonoid found in various plant species including Glycyrrhiza glabra (licorice), has garnered attention for its potential to address multiple facets of neurodegeneration. This guide will explore the scientific evidence supporting the neuroprotective effects of TDC, providing a valuable resource for researchers and drug development professionals in the field.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its ability to modulate key pathological pathways implicated in neurodegenerative diseases.

Inhibition of β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

One of the primary mechanisms underlying TDC's neuroprotective potential in the context of Alzheimer's disease is its function as a specific, non-competitive inhibitor of BACE1.[1] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the main component of senile plaques in the brains of Alzheimer's patients.[1] By inhibiting BACE1, TDC effectively reduces the generation of Aβ, thereby mitigating a central aspect of Alzheimer's pathology.

Modulation of Neuroinflammation via RORγt Inhibition

Neuroinflammation is a critical component in the progression of many neurodegenerative disorders. T helper 17 (Th17) cells, a subset of pro-inflammatory T cells, are key drivers of this process. The differentiation and function of Th17 cells are controlled by the transcription factor Retinoid-related orphan receptor gamma t (RORγt).[2][3] this compound has been identified as a direct inhibitor of RORγt, binding to its ligand-binding domain.[2][3] This inhibition suppresses the differentiation of Th17 cells and their production of pro-inflammatory cytokines, offering a potent anti-inflammatory mechanism.[2]

Activation of the Nrf2 Antioxidant Response Pathway

Oxidative stress is a common feature of neurodegenerative diseases, leading to neuronal damage and death. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress.[4][5] Chalcones, including TDC, are known to activate the Nrf2 pathway.[4][5][6] They are thought to interact with Keap1, a repressor protein of Nrf2, leading to the dissociation of the Nrf2-Keap1 complex.[7] This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on the neuroprotective effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

| Parameter | Treatment Group | Dosage | Outcome | Reference |

| Memory Impairment | APP-PS1 double transgenic mice | 9 mg/kg/day | Significant improvement in memory impairment (Morris water maze test) | [1] |

| Aβ Production | APP-PS1 double transgenic mice | 9 mg/kg/day | Obvious decrease in Aβ production | [1] |

| Aβ Plaque Formation | APP-PS1 double transgenic mice | 9 mg/kg/day | Obvious decrease in Aβ plaque formation | [1] |

Table 2: In Vitro Inhibition of Th17 Cell Differentiation by this compound

| Parameter | Cell Type | TDC Concentration | Effect | Reference |

| Th17 Cell Polarization | Mouse Naïve CD4+ T cells | 1.25, 2.5, and 5 µM | Dose-dependent inhibition of Th17 cell polarization | [2] |

| IL-17 Secretion | Mouse Naïve CD4+ T cells | 1.25, 2.5, and 5 µM | Dose-dependent decrease in IL-17 secretion | [2] |

| IL-17a and IL-17f Gene Expression | Mouse Naïve CD4+ T cells | 2.5 µM | Significant inhibition of gene expression | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

BACE1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[9][10][11][12][13]

-

Principle: A fluorogenic peptide substrate containing a fluorescence donor and a quencher is used. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.

-

Reagents:

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Recombinant human BACE1 enzyme

-

BACE1 fluorogenic substrate

-

BACE1 inhibitor (positive control)

-

This compound (test compound)

-

96-well black microplate

-

-

Procedure:

-

Prepare serial dilutions of TDC and the BACE1 inhibitor in assay buffer.

-

In a 96-well plate, add the assay buffer, TDC or inhibitor dilutions, and the BACE1 substrate.

-

Initiate the reaction by adding the diluted BACE1 enzyme to all wells except the blank.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~320-345 nm and an emission wavelength of ~405-500 nm.

-

Calculate the rate of substrate cleavage (enzyme activity) from the slope of the fluorescence versus time curve.

-

Determine the inhibitory effect of TDC by comparing the enzyme activity in the presence of the compound to the vehicle control.

-

In Vitro Th17 Cell Differentiation Assay

This protocol is based on established methods for inducing and analyzing Th17 cell differentiation.[14][15][16][17][18]

-

Principle: Naïve CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The effect of TDC on this process is assessed by measuring the production of the signature cytokine IL-17.

-

Reagents:

-

Naïve CD4+ T cells (isolated from mouse spleen and lymph nodes)

-

RPMI-1640 medium supplemented with FBS, antibiotics, and other necessary components

-

Anti-CD3 and Anti-CD28 antibodies (for T cell activation)

-

Recombinant murine IL-6 and TGF-β (for Th17 polarization)

-

This compound (dissolved in DMSO)

-

PMA, Ionomycin, and Brefeldin A (for restimulation and intracellular cytokine staining)

-

Fluorescently labeled antibodies against CD4 and IL-17A for flow cytometry

-

-

Procedure:

-

Isolate naïve CD4+ T cells from mice.

-

Culture the cells in a 96-well plate coated with anti-CD3 antibody in the presence of anti-CD28 antibody, IL-6, and TGF-β.

-

Add different concentrations of TDC or vehicle (DMSO) to the cultures.

-

Incubate the cells for 3-5 days.

-

On the final day, restimulate the cells with PMA and Ionomycin in the presence of Brefeldin A for 4-6 hours.

-

Harvest the cells and perform intracellular staining for CD4 and IL-17A.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

-

Morris Water Maze Test for Memory Assessment

This protocol describes the standard Morris water maze test used to evaluate spatial learning and memory in mouse models of Alzheimer's disease.[19][20][21][22][23]

-

Principle: This test assesses the ability of a mouse to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.

-

Apparatus:

-

A circular water tank (e.g., 1.5 m in diameter) filled with opaque water.

-

A submerged escape platform.

-

A video tracking system.

-

-

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Mice are subjected to a series of trials each day to find the hidden platform.

-

The mouse is released into the water from different starting positions.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to the platform.

-

-

Probe Trial (Day 6):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured.

-

-

Data Analysis:

-

Compare the escape latencies and path lengths during the acquisition phase between TDC-treated and control groups.

-

Compare the time spent in the target quadrant during the probe trial between the groups.

-

-

Measurement of Amyloid-Beta Levels in Mouse Brain

This protocol outlines the procedure for quantifying Aβ levels in the brains of transgenic mice using an enzyme-linked immunosorbent assay (ELISA).[24][25][26][27][28]

-

Principle: Brain homogenates are analyzed using a sandwich ELISA specific for Aβ40 and Aβ42.

-

Reagents:

-

Mouse brains from treated and control groups.

-

Homogenization buffer (e.g., containing protease inhibitors).

-

Guanidine-HCl for extraction of insoluble Aβ.

-

Commercially available Aβ40 and Aβ42 ELISA kits.

-

-

Procedure:

-

Homogenize the brain tissue in a suitable buffer to extract soluble proteins.

-

Centrifuge the homogenate and collect the supernatant (soluble fraction).

-

To extract the insoluble Aβ, resuspend the pellet in a solution containing guanidine-HCl.

-

Centrifuge and collect the supernatant (insoluble fraction).

-

Dilute the samples and perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.

-

Quantify the Aβ levels based on a standard curve.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general experimental workflows.

References

- 1. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural Compound this compound Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Beta-Secretase (BACE1) Activity Assay Kit (Fluorometric) (ab282921) is not available | Abcam [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]

- 18. antbioinc.com [antbioinc.com]

- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. cyagen.com [cyagen.com]

- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantification of Aβ by immunohistochemistry [bio-protocol.org]

- 28. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2,2',4'-Trihydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4'-Trihydroxychalcone (TDC), a flavonoid compound found in plants such as Glycyrrhiza glabra (licorice), has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of TDC, focusing on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to support further research and development of TDC as a potential therapeutic agent for a range of diseases, including neurodegenerative disorders, cancer, and autoimmune conditions.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative reference for its potency across different biological targets and cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| A549 (Human Lung Cancer) | CCK-8 | IC50 (24h) | 65.72 ± 4.20 µM | [3] |

| A549 (Human Lung Cancer) | CCK-8 | IC50 (48h) | 33.46 ± 4.11 µM | [3] |

| A549 (Human Lung Cancer) | CCK-8 | IC50 (72h) | 19.86 ± 2.33 µM | [3] |

Table 2: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | Parameter | Value | Reference |

| BACE1 | Non-competitive | - | - | [1][4] |

Table 3: Immunomodulatory Activity of this compound

| Cell Type | Assay | Effect | Concentration | Reference |

| Splenocytes | CCK-8 | No toxicity | 5 µM | [5][6] |

| Th17 cells | In vitro differentiation | Significant inhibition of IL-17a and IL-17f gene expression | 2.5 µM | [5] |

| 293T cells | Luciferase reporter assay | Reduced RORγt luciferase activity to 33.63% of control | 25 µM | [6] |

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily by targeting key proteins involved in disease pathogenesis.

Neuroprotective Effects via BACE1 Inhibition

In the context of Alzheimer's disease, TDC acts as a specific, non-competitive inhibitor of the β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1).[1][4] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of the senile plaques found in the brains of Alzheimer's patients.[1][4] By inhibiting BACE1, TDC effectively reduces the cleavage of APP and subsequent Aβ production, thereby mitigating a key pathological hallmark of the disease.[1][4]

Caption: BACE1 Inhibition by this compound.

Anticancer Activity through PI3K/AKT/NF-κB Pathway Suppression

TDC has demonstrated significant antitumor effects, particularly in human lung cancer cells (A549).[3] Its mechanism of action involves the inhibition of cell proliferation, migration, and vasculogenic mimicry (VM) formation, alongside the induction of apoptosis.[3] These effects are mediated through the suppression of the PI3K/AKT/NF-κB signaling pathway.[3]

Specifically, TDC treatment leads to:

-

Downregulation of pro-survival and pro-metastatic proteins: This includes decreased expression of phosphorylated (p)-PI3K, p-AKT, p-mTOR, vascular endothelial growth factor (VEGF), matrix metalloproteinase-2/9 (MMP-2/9), N-cadherin, and E-selectin.[3]

-

Upregulation of tumor suppressor and pro-apoptotic proteins: TDC increases the expression of E-cadherin, Bax, cleaved poly (ADP-ribose) polymerase (PARP), and caspase-3, while decreasing the anti-apoptotic protein Bcl-2.[3]

-

Inhibition of NF-κB nuclear translocation: By reducing the nuclear expression of NF-κB, TDC inhibits the transcription of genes involved in tumor apoptosis and metastasis.[3]

Caption: PI3K/AKT/NF-κB Pathway Inhibition by TDC.

Immunomodulatory Effects via RORγt Inhibition

TDC exhibits immunomodulatory properties by directly targeting the Retinoid-related orphan receptor gamma t (RORγt).[5][6] RORγt is a key transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in various autoimmune diseases.[5] TDC binds to the ligand-binding domain of RORγt, inhibiting its transcriptional activity.[5][6] This leads to the suppression of Th17 cell differentiation and a reduction in the production of pro-inflammatory cytokines such as IL-17.[5]

Caption: RORγt Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (CCK-8)

-

Objective: To assess the effect of TDC on the proliferation of cancer cells.

-

Methodology:

-

Seed A549 cells in a 96-well plate at a density of 1x10³ cells/well and pre-culture for 24 hours.[3]

-

Treat the cells with varying concentrations of TDC (e.g., 0.0, 2.5, 5.0, 10.0, 20.0, and 40.0 µM) for 24, 48, and 72 hours.[3]

-

Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[3]

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

Calculate the cell viability and IC50 values based on the optical density readings.[3]

-

Caption: CCK-8 Cell Proliferation Assay Workflow.

Western Blot Analysis

-

Objective: To determine the effect of TDC on the expression levels of specific proteins in a signaling pathway.

-

Methodology:

-

Treat A549 cells with different concentrations of TDC for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities relative to a loading control (e.g., β-actin).

-

In Vitro Th17 Cell Differentiation Assay

-

Objective: To evaluate the effect of TDC on the differentiation of naive CD4+ T cells into Th17 cells.

-

Methodology:

-

Isolate naive CD4+ T cells from the spleens of mice.

-

Culture the cells under Th17-polarizing conditions (e.g., with anti-CD3, anti-CD28, IL-6, and TGF-β).

-

Treat the cells with different concentrations of TDC.

-

After a few days of culture, restimulate the cells and perform intracellular staining for IL-17A.

-

Analyze the percentage of IL-17A-producing cells by flow cytometry.

-

Alternatively, measure the levels of IL-17a and IL-17f gene expression using quantitative real-time PCR (qRT-PCR).[5]

-

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its mechanisms of action, encompassing the inhibition of key enzymes like BACE1, the suppression of critical cancer-related signaling pathways such as PI3K/AKT/NF-κB, and the modulation of the immune response through RORγt inhibition, highlight its promise in the development of novel treatments for Alzheimer's disease, lung cancer, and autoimmune disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this remarkable chalcone.

References

- 1. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice | AlzPED [alzped.nia.nih.gov]

- 2. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preliminary Screening of 2,2',4'-Trihydroxychalcone: A Technical Guide to its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trihydroxychalcone (TDC), a member of the chalcone family of flavonoids, has emerged as a compound of significant interest in pharmacological research due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the preliminary screening of TDC's bioactivity, with a focus on its anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting potential. This document summarizes key quantitative data, presents detailed experimental methodologies for the cited bioassays, and visualizes the implicated signaling pathways and experimental workflows. The compiled data and protocols aim to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Anticancer Activity

TDC has demonstrated notable cytotoxic effects against human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and the inhibition of key cell survival signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The inhibitory concentration (IC50) values of this compound and related chalcone derivatives against various cancer cell lines are summarized in Table 1.

| Compound | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| This compound | A549 (Human Lung Cancer) | CCK-8 | 24 | 65.72 ± 4.20 | [1] |

| 48 | 33.46 ± 4.11 | [1] | |||

| 72 | 19.86 ± 2.33 | [1] | |||

| 2',4'-Dihydroxychalcone derivative | MCF-7 (Human Breast Cancer) | MTT | Not Specified | 8.4 - 34.3 | |

| PC-3 (Human Prostate Cancer) | MTT | Not Specified | 9.3 - 29.4 | ||

| HT-29 (Human Colon Cancer) | MTT | Not Specified | 15.3 - 36.3 | ||

| Licochalcone A | MCF-7 (Human Breast Cancer) | Not Specified | 24 | Not Specified | [2] |

| BT-20 (Human Breast Cancer) | Not Specified | 24 | Not Specified | [2] |

Experimental Protocol: Cell Viability Assay (Cell Counting Kit-8)

This protocol outlines the determination of cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK-8) assay.[3][4][5][6]

Materials:

-

This compound (TDC)

-

Human cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of TDC in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the TDC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve TDC, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

CCK-8 Assay:

-

Following the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

The IC50 value, the concentration of TDC that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[7]

-

Signaling Pathway: PI3K/AKT/NF-κB Inhibition

This compound has been shown to inhibit the proliferation, migration, and invasion of A549 lung cancer cells by suppressing the PI3K/AKT/NF-κB signaling pathway.[1]

References

- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 4. apexbt.com [apexbt.com]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IC50 - Wikipedia [en.wikipedia.org]

2,2',4'-Trihydroxychalcone: A BACE1 Inhibitor for Alzheimer's Disease Mitigation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). As such, the inhibition of BACE1 is a primary therapeutic strategy in the development of disease-modifying treatments for AD. This document provides a comprehensive overview of 2,2',4'-Trihydroxychalcone (TDC), a natural product isolated from Glycyrrhiza glabra (licorice), that has been identified as a specific, non-competitive inhibitor of BACE1.[1][2]

Quantitative Data on BACE1 Inhibition

This compound has demonstrated potent inhibitory activity against BACE1. The key quantitative metric for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The inhibition kinetics reveal a non-competitive mechanism, indicating that TDC can bind to both the free enzyme and the enzyme-substrate complex.[3][4]

| Compound | Target | IC50 Value (µM) | Inhibition Type | Source |

| This compound (TDC) | BACE1 | 2.45 | Non-competitive | [3] |

Mechanism of Action and Signaling Pathway

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of Aβ peptides.[5] By cleaving APP at the β-site, BACE1 generates the N-terminus of the Aβ peptide and a C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and is a major component of the amyloid plaques observed in AD brains.

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of BACE1. As a non-competitive inhibitor, it binds to an allosteric site on the enzyme, distinct from the active site where APP binds.[4] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. The ultimate result is a decrease in the production of Aβ peptides, thereby mitigating the progression of amyloid plaque formation.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against BACE1.

In Vitro BACE1 Inhibition Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on recombinant human BACE1 enzyme activity.

-

Principle: A fluorogenic peptide substrate containing a donor and a quencher is used. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence intensity.

-

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 peptide substrate (containing a fluorescence donor and acceptor)

-

BACE1 assay buffer

-

Test compound (this compound)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer to the "Blank" wells.

-

Prepare a Master Mix containing the assay buffer and BACE1 peptide substrate. Add this to all wells except the "Blank" wells.

-

Add the test compound dilutions to the "Test Inhibitor" wells. Add a diluent solution without the inhibitor to the "Positive Control" and "Blank" wells.

-

Dilute the BACE1 enzyme in the assay buffer.

-

Initiate the reaction by adding the diluted BACE1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 20 minutes) or at a specific endpoint using a microplate reader (Excitation: 320 nm, Emission: 405 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence.

-

Determine the percent inhibition for each concentration of the test compound relative to the "Positive Control".

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assay for Aβ Production

This assay assesses the ability of the inhibitor to reduce Aβ production in a cellular context.

-

Principle: Cells overexpressing human APP with the Swedish mutation (HEK293-APPswe) are treated with the test compound. The levels of secreted Aβ40 and Aβ42 in the cell culture medium are then quantified using an ELISA.

-

Materials:

-

HEK293-APPswe cells

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Aβ40 and Aβ42 ELISA kits

-

-

Procedure:

-